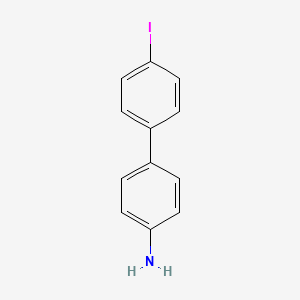

4-Amino-4'-iodobiphenyl

説明

Significance of Biphenyl (B1667301) Scaffolds in Organic Synthesis and Medicinal Chemistry

Biphenyl scaffolds, consisting of two connected phenyl rings, are a cornerstone in organic and medicinal chemistry. rsc.org This structural motif is present in numerous natural products, pharmaceuticals, and advanced materials. rsc.org The rigidity and planarity of the biphenyl unit provide a defined three-dimensional structure that can be tailored through substitution to interact with biological targets or to influence the properties of materials. In medicinal chemistry, the biphenyl scaffold is recognized as a "privileged structure," appearing in a wide array of therapeutic agents, including anti-inflammatory drugs and anticancer agents. nih.gov The ability to functionalize the two phenyl rings independently allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

Research Context of Bifunctional Aromatic Compounds

Bifunctional aromatic compounds, which possess two distinct reactive functional groups, are of significant interest in chemical synthesis. These molecules act as valuable synthons, enabling the construction of complex molecular architectures through sequential and selective reactions. The presence of two different functional groups allows for orthogonal chemical transformations, where one group can be reacted while the other remains protected or inert, to be manipulated in a subsequent step. This controlled reactivity is crucial for the efficient synthesis of polymers, dendrimers, and other macromolecular structures. 4-Amino-4'-iodobiphenyl is a prime example of a bifunctional aromatic compound, where the amino group can undergo reactions such as acylation or diazotization, while the iodo group is amenable to cross-coupling reactions.

Historical Perspective of this compound Research

The study of biphenyl derivatives has a rich history dating back to the early 20th century with the development of reactions like the Ullmann coupling, which enabled the synthesis of biaryl compounds. organic-chemistry.orgwikipedia.org The parent compound, 4-aminobiphenyl (B23562), was historically used as a rubber antioxidant and a dye intermediate. nih.goviarc.fr However, its commercial production in the United States ceased in the mid-1950s due to its carcinogenic properties. iarc.frwikipedia.org

Research into functionalized aminobiphenyls, such as this compound, has been driven by the need for versatile building blocks in modern synthetic chemistry. The advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, revolutionized the synthesis of substituted biphenyls, making compounds like this compound more accessible for research purposes. chemrxiv.orglibretexts.org Early synthetic work on this compound involved the reduction of its nitro precursor, a method that is still relevant today. umich.edu The compound's utility as a precursor for more complex molecules has been explored in various fields, including the development of materials for organic electronics and liquid crystals. york.ac.ukpatsnap.com

Detailed Research Findings

The scientific community has explored various facets of this compound, from its synthesis and characterization to its application as a key intermediate in the preparation of functional materials.

Synthesis of this compound

A common and established method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 4-iodo-4'-nitrobiphenyl. This transformation can be effectively achieved using reagents such as moist iron powder. umich.edu

Reaction Scheme:

O₂N−C₆H₄−C₆H₄−I + Fe/H₂O → H₂N−C₆H₄−C₆H₄−I

This method has been reported to yield the desired product with a melting point of 160-161 °C. umich.edu

While direct Suzuki-Miyaura or Ullmann coupling reactions to form this compound are less commonly reported in detail, the principles of these reactions are fundamental to the synthesis of many biphenyl derivatives. organic-chemistry.orgwikipedia.orgchemrxiv.org For instance, a Suzuki-Miyaura coupling could theoretically involve the reaction of 4-iodoaniline (B139537) with 4-iodophenylboronic acid, or a related protected amine derivative.

Characterization Data

The identity and purity of this compound are confirmed through various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀IN | nih.gov |

| Molecular Weight | 295.12 g/mol | nih.gov |

| Melting Point | 160-161 °C | umich.edu |

| Appearance | Off-white crystalline powder | |

| ¹H NMR (DMSO-d₆) | δ 7.699 (2H, d, J=8.5 Hz), 7.368 (2H, d, J=8.7 Hz), 7.269 (2H, d, J=8.5 Hz), 6.745 (2H, d, J=8.7 Hz), 3.761 (2H, br s) | umich.edu |

Research Applications as a Synthetic Intermediate

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules. The amino group can be readily acylated or used in other nucleophilic reactions, while the iodo group serves as a handle for carbon-carbon bond formation via cross-coupling reactions.

Table of Synthetic Applications:

| Application Area | Reaction Type | Reactant(s) | Product Type | Significance | Source |

| Organic Electronics | Suzuki or Ullmann Coupling | Organoboron or other organometallic reagents | Conjugated polymers, hole-transport materials | The resulting extended π-systems are crucial for applications in OLEDs and other electronic devices. | patsnap.comgoogle.com |

| Liquid Crystals | Acylation followed by further modification | Acid chlorides, other mesogenic units | Liquid crystalline materials | The rigid biphenyl core is a key component in many liquid crystal structures. | york.ac.ukajchem-a.com |

| Medicinal Chemistry | Various | Biologically active moieties | Potential therapeutic agents | Used in genotoxicity studies and as a scaffold for new drug discovery. | umich.edu |

| Chemiluminescence | - | - | Enhancer in HRP-luminol systems | The related 4-hydroxy-4'-iodobiphenyl (B1226069) shows enhancement of chemiluminescence signals. | tandfonline.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-iodophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10IN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHUACKEOWOIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036834 | |

| Record name | 4-Amino-4'-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7285-77-0 | |

| Record name | 4′-Iodo[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7285-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-iodobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007285770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7285-77-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-4'-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-4'-IODOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC4E31DEH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Amino 4 Iodobiphenyl and Its Key Precursors

Direct Synthesis Routes for 4-Amino-4'-iodobiphenyl

The most direct methods for synthesizing this compound involve the modification of a pre-formed biphenyl (B1667301) skeleton that already contains one of the required functional groups.

Reduction of Nitrobiphenyl Precursors

A principal and widely documented method for the synthesis of this compound is the chemical reduction of its corresponding nitro precursor, 4-iodo-4'-nitrobiphenyl. This transformation targets the nitro group (-NO₂) and converts it into an amino group (-NH₂) without affecting the carbon-iodine bond.

Various reducing agents and reaction conditions can be employed for this purpose. A common approach involves the use of metals in an acidic medium. For instance, the reduction of 4-iodo-4'-nitrobiphenyl has been successfully achieved using zinc powder in the presence of hydrochloric acid. This reaction is typically carried out in an alcohol solvent, such as ethanol, under reflux conditions. This method has been reported to produce this compound in good yields. Other catalytic hydrogenation methods, often employing catalysts like palladium, platinum, or nickel, are also effective for reducing aromatic nitro compounds and can be applied in this synthesis. nih.govnih.govnd.edu

| Precursor | Reagents and Conditions | Product | Yield |

| 4-Iodo-4'-nitrobiphenyl | Zinc, Hydrogen Chloride, Ethanol, Reflux | This compound | 73% |

Halogenation and Amination Strategies

Alternative direct syntheses can be envisioned through halogenation and amination strategies. One potential route is the direct iodination of 4-aminobiphenyl (B23562). This involves an electrophilic aromatic substitution where an iodinating agent introduces an iodine atom onto the unsubstituted phenyl ring. The amino group is a strong activating group, which directs incoming electrophiles to the ortho and para positions. Therefore, achieving regioselectivity for the 4'-position can be challenging and may lead to a mixture of products. google.com

Another strategy involves the amination of a dihalogenated biphenyl, such as 4,4'-diiodobiphenyl (B1208875). guidechem.comchemimpex.comnih.gov This can be accomplished through methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction would couple 4,4'-diiodobiphenyl with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, to yield the desired product. The challenge in this approach lies in achieving mono-amination, as the second iodine atom can also react, leading to the formation of a diamino byproduct.

Synthesis of Iodinated Biphenyl Precursors

The availability of appropriately substituted biphenyl precursors is critical for the direct synthesis routes. The following sections describe methods to prepare the necessary iodinated starting materials.

Regioselective Iodination Techniques

The synthesis of 4-iodobiphenyl, a key precursor, can be achieved through the direct iodination of biphenyl. To ensure the iodine is introduced at the desired C4 position, regioselective methods are required. One effective method involves the use of iodine in combination with an oxidizing agent. For example, treating biphenyl with iodine and sodium peroxydisulfate (B1198043) in a solvent mixture of glacial acetic acid and water at elevated temperatures yields 4-iodobiphenyl. prepchem.com The reaction proceeds until the characteristic color of iodine disappears, after which the product can be isolated. prepchem.com This method provides a respectable yield of the target para-substituted product. prepchem.com Other iodination reagents, such as acetyl hypoiodite, have also been shown to favor iodination at the para-position of biphenyl due to steric effects. rsc.org

| Precursor | Reagents and Conditions | Product | Yield |

| Biphenyl | Iodine, Sodium Peroxydisulfate, Acetic Acid, Water, 80°C | 4-Iodobiphenyl | 62% prepchem.com |

| Biphenyl | Dichloroiodoisocyanuric acid, Acetonitrile | 4-Iodobiphenyl | N/A rsc.org |

Cross-Coupling Approaches to Iodobiphenyls

Modern synthetic organic chemistry offers powerful cross-coupling reactions for the construction of biaryl compounds like 4-iodobiphenyl. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. cornell.eduresearchgate.net To synthesize 4-iodobiphenyl, one could couple 4-iodophenylboronic acid with iodobenzene (B50100), or alternatively, phenylboronic acid with 1,4-diiodobenzene. Careful control of reaction conditions is necessary in the latter case to favor a single coupling event.

Similarly, the Ullmann reaction, which uses a copper catalyst to couple two aryl halides, can be employed. arabjchem.org Heating iodobenzene with copper powder is a classic method for forming biphenyl and can be adapted for substituted derivatives. arabjchem.org These cross-coupling methods are versatile and can tolerate a wide range of functional groups, making them highly valuable for synthesizing complex biphenyl structures. cas.cnuu.nlorganic-chemistry.org

Synthesis of Aminated Biphenyl Precursors

The synthesis of 4-aminobiphenyl is a fundamental process for accessing a range of biphenyl derivatives. The most common industrial and laboratory-scale synthesis begins with biphenyl. google.com The biphenyl is first nitrated using a mixture of nitric acid and sulfuric acid. This electrophilic substitution reaction primarily yields a mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl (B1678912). google.com The 4-nitro isomer is the desired precursor and can be separated from the mixture.

The subsequent step is the reduction of the nitro group of 4-nitrobiphenyl to an amino group. wikipedia.org This is typically achieved through catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., palladium on carbon) or by using reducing metals in acidic conditions, such as tin or iron in hydrochloric acid. wikipedia.orgrsc.org This two-step process of nitration followed by reduction is a classic and reliable method for producing 4-aminobiphenyl. wikipedia.org

Reduction of Nitro-Substituted Biphenyls

The reduction of 4-nitro-4'-iodobiphenyl is a common and effective method for the preparation of this compound. This transformation can be accomplished using a variety of reducing agents and catalytic systems, offering flexibility in terms of reaction conditions and functional group tolerance.

A range of reagents and conditions have been successfully employed for the reduction of nitroarenes to their corresponding anilines. These methods are generally applicable to the synthesis of this compound from its nitro precursor. Common approaches include catalytic hydrogenation, the use of metals in acidic media, and other reducing agents. nih.gov

Catalytic hydrogenation is a widely used method, often employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas. nih.govnih.gov Metal-based reductions, such as iron in acidic media (e.g., Fe/HCl) or tin(II) chloride, provide effective alternatives. nih.govacs.org Sodium hydrosulfite and sodium sulfide (B99878) are also utilized for this transformation. nih.gov For instance, a specific method for the synthesis of 4'-Iodo-(1,1'-biphenyl)-4-amine involves the reduction of 4-Iodo-4'-nitrobiphenyl using zinc powder in the presence of hydrochloric acid in ethanol.

Table 1: Selected Methods for the Reduction of Nitroarenes to Anilines

| Reducing System | Catalyst/Reagent | Typical Conditions | Reference |

| Catalytic Hydrogenation | Pd/C, Raney Ni, PtO₂ | H₂ gas, various solvents | nih.govnih.gov |

| Metal in Acid | Fe/HCl, SnCl₂ | Acidic medium | nih.govacs.org |

| Hydrosulfite/Sulfide | Na₂S₂O₄, Na₂S | Aqueous or alcoholic solutions | nih.gov |

| Metal Hydride Systems | NaBH₄/NiCl₂·6H₂O | Aqueous CH₃CN, room temperature | wikipedia.org |

| Metal-Based | Zinc | HCl, ethanol |

This table presents a summary of general methods for nitroarene reduction, which are applicable to the synthesis of this compound.

Amination Reactions in Biphenyl Synthesis

Direct amination of a pre-formed biphenyl skeleton represents another strategic approach to introduce the amino functionality. Transition metal-catalyzed cross-coupling reactions are prominent in this regard, with the Buchwald-Hartwig amination and the Ullmann condensation being two of the most significant methods.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. rsc.org This reaction is known for its broad substrate scope and functional group tolerance, making it a powerful tool for the synthesis of aryl amines. rsc.org In the context of this compound synthesis, this could involve the coupling of a suitably protected amine with a dihalogenated biphenyl precursor.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, typically by reacting an aryl halide with an amine at elevated temperatures. acs.org While traditional Ullmann reactions often require harsh conditions, modern modifications with the use of ligands have made this transformation more versatile. acs.orgacs.org

Advanced Biphenyl Core Synthesis Relevant to this compound Derivatization

The construction of the biphenyl core itself is a fundamental aspect of synthesizing this compound and its derivatives. A multitude of cross-coupling reactions have been developed for this purpose, each with its own set of advantages and limitations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Kumada)

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the formation of carbon-carbon bonds, and they are central to the synthesis of substituted biphenyls.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. chemrxiv.orgnih.gov This reaction is highly valued for its mild reaction conditions, commercial availability of a wide range of boronic acids, and tolerance of various functional groups. nih.govmdpi.com For the synthesis of a this compound precursor, a Suzuki-Miyaura coupling could involve, for example, the reaction of a haloaniline derivative with an iodophenylboronic acid.

The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for an organohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups. wikipedia.org However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

The Negishi coupling employs an organozinc reagent, which is coupled with an organohalide in the presence of a palladium or nickel catalyst. acs.orgwikipedia.org Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be advantageous in certain cases. acs.org

The Kumada coupling was the first reported palladium- or nickel-catalyzed cross-coupling reaction and involves the reaction of a Grignard reagent (organomagnesium halide) with an organohalide. organic-chemistry.orgacs.org The high reactivity of Grignard reagents can be both an advantage and a limitation, as it can lead to issues with functional group compatibility. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Biphenyl Synthesis

| Reaction Name | Organometallic Reagent | Catalyst | Key Features | Reference |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium | Mild conditions, high functional group tolerance | chemrxiv.orgnih.gov |

| Stille | Organotin (stannane) | Palladium | Stable reagents, good functional group tolerance | organic-chemistry.orgwikipedia.org |

| Negishi | Organozinc | Palladium or Nickel | High reactivity of organozinc reagent | acs.orgwikipedia.org |

| Kumada | Organomagnesium (Grignard) | Palladium or Nickel | Highly reactive, first cross-coupling method | organic-chemistry.orgacs.org |

Ullmann and Wurtz-Fittig Coupling Methods

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls through the copper-mediated coupling of two molecules of an aryl halide. iitk.ac.inwikipedia.org While traditionally requiring high temperatures, modern variations have improved the scope and conditions of this reaction. lscollege.ac.in

The Wurtz-Fittig reaction involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal to form a substituted aromatic compound. wikipedia.orgunacademy.com When two aryl halides are used, it is referred to as the Fittig reaction and can be used to prepare biphenyls. brainly.inck12.org However, this method often suffers from side reactions and has been largely superseded by the more versatile palladium-catalyzed methods. unacademy.com

Electrophilic Substitution Reactions on Biphenyl Systems (e.g., Friedel-Crafts)

Electrophilic substitution reactions on a pre-existing biphenyl core can be used to introduce various functional groups. The Friedel-Crafts reaction , for instance, allows for the acylation or alkylation of the biphenyl ring system. nih.govumkc.edu In the case of biphenyl, substitution typically occurs at the para positions. acs.org For example, the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield 4-acetylbiphenyl, which could then be further functionalized. chegg.com

C-H Activation Strategies for Biphenyl Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic compounds, including biphenyl. acs.org This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics. rsc.org Research in this area has demonstrated the potential for the direct arylation of benzene (B151609) to form biphenyl, often utilizing palladium catalysts. rsc.orgresearchgate.net Nitrile-directed remote meta-C–H functionalization of biphenyl derivatives has also been reported, providing a method for site-selective modification. nih.govnih.gov These advanced strategies offer promising avenues for the efficient and selective synthesis of functionalized biphenyls.

Reactivity and Mechanistic Investigations of 4 Amino 4 Iodobiphenyl

Reactivity of the Amino Group

The amino group in 4-Amino-4'-iodobiphenyl significantly influences the molecule's chemical behavior, primarily through its nucleophilic character and its ability to activate the aromatic ring.

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to this compound. This allows it to react with a variety of electrophiles. Like other primary aromatic amines, it can participate in reactions such as acylation, alkylation, and diazotization. The nucleophilicity of the amino group is a key factor in its utility for constructing more complex molecular architectures. In neutral conditions, the amino group is generally more reactive as a nucleophile compared to a hydroxyl group in a similar aromatic system. researchgate.net

The amino group is a powerful activating group for electrophilic aromatic substitution reactions. wikipedia.org It donates electron density to the aromatic ring through resonance, increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles. This activating effect is most pronounced at the ortho and para positions relative to the amino group. In the case of this compound, the amino group strongly activates the biphenyl (B1667301) ring system. When an electrophile attacks at the ortho or para positions, the nitrogen atom can donate its lone pair to stabilize the cationic intermediate through resonance, forming an iminium ion and providing four resonance structures, which enhances the stability of the intermediate. wikipedia.org This directing effect is a fundamental principle in the functionalization of aromatic amines.

| Substituent | Effect on Ring | Directing Influence |

|---|---|---|

| -NH₂ | Strongly Activating | Ortho, Para-directing |

The amino group of aromatic amines is susceptible to oxidation by various oxidizing agents. researchgate.netacs.org The oxidation of 4-aminobiphenyl (B23562), a closely related compound, has been studied in the context of its metabolism, where it is oxidized in the liver by cytochrome P450 isozymes to form N-hydroxy derivatives. wikipedia.org These intermediates can be further oxidized to reactive species that can form adducts with DNA. wikipedia.org

In a laboratory setting, the oxidation of aromatic amines can lead to a variety of products, including nitro compounds, azo compounds, and azoxy compounds, depending on the reaction conditions and the oxidizing agent used. acs.org For example, the oxidation of aniline (B41778) with formic acid and hydrogen peroxide can yield nitrobenzene, azo-, and azoxybenzene. acs.org Electrocatalytic oxidation of 4-aminobiphenyl has also been investigated, leading to the formation of several transformation products. nih.gov While specific studies on the oxidation of this compound were not found, its amino group is expected to exhibit similar reactivity towards oxidizing agents.

The nucleophilic nature of the amino group allows for a wide range of derivatization strategies to modify the properties of this compound. Derivatization is often employed to enhance analytical detection or to introduce new functionalities. Common derivatization reagents for amino groups include:

2,4-Dinitrofluorobenzene (DNFB): Reacts with primary and secondary amino acids to form stable derivatives. creative-proteomics.com

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts rapidly with amino acids to produce fluorescent derivatives. creative-proteomics.com

o-Phthalaldehyde (OPA): Reacts with primary amino groups in the presence of a thiol to form fluorescent isoindole derivatives. mdpi.com

These derivatization reactions are crucial in analytical chemistry for the quantification of amino compounds. nih.govwaters.com The amino group of this compound can be readily functionalized using these and other reagents to attach various moieties, thereby altering its physical, chemical, or biological properties.

| Derivatization Reagent | Reactive Group | Detection Method |

|---|---|---|

| 2,4-Dinitrofluorobenzene (DNFB) | Primary and Secondary Amines | UV |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence |

Reactivity of the Iodo Group

The iodine atom in this compound is a key functional group that enables a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.

The carbon-iodine bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions, making aryl iodides highly valuable substrates. wikipedia.org This high reactivity allows for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org this compound can readily participate in Suzuki-Miyaura coupling reactions with various boronic acids or esters to form substituted 4-aminobiphenyl derivatives. beilstein-journals.orgchemrxiv.orgnih.gov The reaction is typically catalyzed by a palladium complex and proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The synthesis of 4,4''-diamino-p-terphenyl (B1209156) has been accomplished through a double Suzuki cross-coupling reaction. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org Aryl iodides like this compound are excellent substrates for the Heck reaction due to their high reactivity. nih.gov The reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The high reactivity of the C-I bond in this compound makes it an ideal substrate for Sonogashira coupling, allowing for the synthesis of various alkynyl-substituted 4-aminobiphenyls under mild conditions. wikipedia.orgnih.govlibretexts.org Copper-free Sonogashira protocols have also been developed. nih.gov

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org While this compound already contains an amino group, the iodo group can undergo Buchwald-Hartwig amination with another amine to generate more complex diamine structures. The development of this reaction has significantly expanded the possibilities for synthesizing aryl amines. wikipedia.orgresearchgate.net Aryl iodides are highly reactive substrates in this transformation. researchgate.netacs.orgacs.org

| Reaction | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | C(sp²)–C(sp²) | Pd catalyst, Base |

| Heck | Alkene | C(sp²)–C(sp²) | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | C(sp²)–C(sp) | Pd catalyst, Cu(I) cocatalyst, Base |

| Buchwald-Hartwig | Amine | C(sp²)–N | Pd catalyst, Base |

Electrophilic Reactivity and Substitution at the Iodine Position

The iodine atom in this compound, and aryl iodides in general, does not typically undergo substitution by direct attack from an electrophile. Instead, its reactivity is characterized by oxidation of the iodine center. nih.gov The relatively low oxidation potential of iodine compared to other halogens makes it amenable to oxidative activation. nih.gov This process elevates iodine to a hypervalent state, such as iodine(III) or iodine(V), transforming the iodo group into a highly electrophilic center and an excellent leaving group.

For instance, the oxidation of an aryl iodide with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of an acid can generate a hypervalent iodine(III) species. nih.gov This activation is the crucial first step for a variety of subsequent substitution reactions where the hypervalent iodine moiety is displaced by a nucleophile. Therefore, the "electrophilic reactivity" at the iodine position is best understood as its susceptibility to oxidative activation, which precedes substitution. Direct iodination of aromatic compounds, an electrophilic aromatic substitution, is often achieved using iodine in the presence of an oxidizing agent like nitric acid to generate an electrophilic iodine species (I+), which then attacks the aromatic ring. lookchem.comdoubtnut.com

Nucleophilic Substitution at the Iodine Position

Once activated, or in the presence of a suitable catalyst, the iodine atom of this compound can be readily displaced by a nucleophile. This substitution does not occur on the iodine atom itself but at the carbon atom to which it is attached, with iodide or an iodoarene derivative acting as the leaving group. Transition metal-catalyzed cross-coupling reactions are quintessential examples of this reactivity. rsc.org

Mechanisms for these reactions, such as the Suzuki, Stille, and Negishi couplings, typically involve three key steps: rsc.org

Oxidative Addition : A low-valent transition metal complex (e.g., Pd(0)) inserts into the carbon-iodine bond of this compound. rsc.org

Transmetalation : A second organic fragment is transferred from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the transition metal center. rsc.org

Reductive Elimination : The two organic fragments couple, forming a new carbon-carbon bond, and the transition metal catalyst is regenerated. rsc.org

The high reactivity of the C-I bond in oxidative addition makes aryl iodides like this compound highly valuable substrates for constructing complex biaryl systems and other functionalized molecules. rsc.org

Transformations Involving Hypervalent Iodine Intermediates of Biphenyls

The ability of the iodine atom in aryl iodides to exist in higher oxidation states is central to the field of hypervalent iodine chemistry. These hypervalent species serve as powerful reagents and intermediates in organic synthesis. nih.govacs.org

Oxidative Activation of Aryl Iodides

The conversion of the iodine atom in an aryl iodide to a hypervalent state is a key activation strategy. nih.govacs.org This oxidation transforms the iodo group into a potent electrophile and a superior leaving group. princeton.edu Common hypervalent iodine(III) species derived from aryl iodides include diaryliodonium salts (Ar₂I⁺X⁻), aryliodine(III) diacetates (ArI(OAc)₂), and [hydroxy(tosyloxy)iodo]arenes (ArI(OH)OTs). nih.govnih.gov The synthesis of these intermediates often begins with the oxidation of the aryl iodide, followed by coupling with another species or ligand exchange. nih.gov For example, diaryliodonium salts can be synthesized by oxidizing an aryl iodide and then reacting the resulting hypervalent intermediate with another arene. nih.govrsc.org

| Oxidizing System | Hypervalent Iodine Intermediate Formed | Typical Conditions | Reference |

|---|---|---|---|

| m-CPBA / p-TsOH·H₂O | [Hydroxy(tosyloxy)iodo]arene | One-pot reaction in an organic solvent | nih.gov |

| Peracetic acid / Acetic anhydride | Aryliodine(III) diacetate | Reaction in acetic acid | nih.gov |

| m-CPBA / BF₃·OEt₂ then Ar'B(OH)₂ | Diaryliodonium tetrafluoroborate | One-pot, two-step synthesis | rsc.org |

| O₂ / Aldehyde / Co(II) catalyst | Aryliodine(III) dicarboxylate | Aerobic oxidation | researchgate.net |

Photoinduced and Electrochemical Activation of Aryl-Iodine Bonds

In recent years, photoinduced and electrochemical methods have emerged as green and sustainable alternatives for activating the aryl-iodine bond. nih.govacs.org

Photoinduced Activation : Upon irradiation with light, typically UV light, the carbon-iodine bond in an aryl iodide can undergo homolytic cleavage to generate an aryl radical and an iodine radical. researchgate.netnih.gov This process can occur without the need for an external photosensitizer. nih.gov The highly reactive aryl radical can then participate in various bond-forming reactions, such as C-C or C-heteroatom couplings. researchgate.netrsc.org Halogen bonding between the aryl iodide and a Lewis base can facilitate this process under visible light. rsc.org

Electrochemical Activation : Electrochemical methods, utilizing direct or indirect electrolysis, provide another powerful tool for activating aryl iodides. nih.govresearchgate.net Reduction of an aryl iodide at the cathode can generate an aryl radical or anion, while oxidation can lead to the formation of hypervalent iodine species. nih.govresearchgate.net These electrochemically generated reactive intermediates can then be coupled with various trapping reagents to form new bonds under mild, transition-metal-free conditions. nih.govresearchgate.net

Spectroscopic and Advanced Analytical Methodologies in 4 Amino 4 Iodobiphenyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Amino-4'-iodobiphenyl. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between them.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in this compound. The spectrum is expected to show distinct signals for the aromatic protons on the two different phenyl rings. The protons on the ring bearing the electron-donating amino (-NH₂) group are expected to be shifted to a higher field (lower ppm values) compared to those on the ring with the electron-withdrawing and electronegative iodine (-I) atom. compoundchem.com

The protons ortho to the amino group (H-2', H-6') would appear as a doublet, shifted upfield due to the shielding effect of the NH₂ group. The protons meta to the amino group (H-3', H-5') would also appear as a doublet at a slightly lower field. On the other phenyl ring, the protons ortho to the iodine atom (H-3, H-5) are expected to be the most downfield due to the deshielding effect of the iodine, appearing as a doublet. The protons meta to the iodine (H-2, H-6) would appear as another doublet at a slightly higher field. The amino group protons would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data are estimated based on known substituent effects on aromatic systems and data from analogous compounds like 4-aminobiphenyl (B23562). Actual values may vary depending on solvent and experimental conditions.) compoundchem.comrsc.orgoregonstate.edu

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2', H-6' (ortho to -NH₂) | 6.70 - 6.90 | Doublet |

| H-3', H-5' (meta to -NH₂) | 7.30 - 7.50 | Doublet |

| H-2, H-6 (meta to -I) | 7.25 - 7.45 | Doublet |

| H-3, H-5 (ortho to -I) | 7.60 - 7.80 | Doublet |

| -NH₂ | 3.50 - 5.00 | Broad Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected in the aromatic region, one for each unique carbon environment. The carbon atom directly bonded to the iodine (C-4) is expected to show a signal at a relatively high field (low ppm value) due to the "heavy atom effect" of iodine. spectrabase.comspectrabase.com Conversely, the carbon atom attached to the amino group (C-4') is significantly shielded and appears at a downfield position. The quaternary carbons (C-1 and C-1') involved in the biphenyl (B1667301) linkage also show distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are estimated based on known substituent effects and data from analogous compounds. Actual values may vary depending on solvent and experimental conditions.) spectrabase.comspectrabase.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (attached to -I) | 90 - 95 |

| C-4' (attached to -NH₂) | 145 - 150 |

| C-1' (quaternary) | 130 - 135 |

| C-1 (quaternary) | 138 - 142 |

| C-2', C-6' (ortho to -NH₂) | 114 - 118 |

| C-3', C-5' (meta to -NH₂) | 128 - 132 |

| C-2, C-6 (meta to -I) | 127 - 131 |

| C-3, C-5 (ortho to -I) | 137 - 141 |

Mass Spectrometry for Compound Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight and elemental formula of this compound and for gaining insights into its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. It provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The calculated exact mass of this compound (C₁₂H₁₀IN) is 294.98580 Da. nih.gov HRMS can measure this value to within a few parts per million (ppm), effectively confirming the molecular formula and distinguishing it from any other compounds that might have the same nominal mass but a different elemental composition. This level of precision is invaluable for confirming the product of a synthesis or for identifying the compound in complex environmental or biological samples.

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge. While specific IM-MS studies on this compound are not widely reported, the technique offers significant potential for its analysis, particularly in complex mixtures containing isomers. Isomeric compounds, such as 2-Amino-4'-iodobiphenyl or 4-Amino-3'-iodobiphenyl, have identical masses and cannot be distinguished by mass spectrometry alone. However, their different three-dimensional structures would result in different collision cross-sections (CCS), allowing IM-MS to separate them. This capability is crucial for isomer-specific quantification and for ensuring the purity of synthesized this compound.

Vibrational Spectroscopy for Molecular Structure and Interactions

The FTIR and Raman spectra of this compound are expected to exhibit several characteristic bands. The amino (-NH₂) group will show symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. researchgate.net The aromatic rings will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1610 cm⁻¹ region. researchgate.net The C-N stretching vibration is expected around 1250-1340 cm⁻¹. A key feature in the spectra of biphenyl compounds is the inter-ring C-C stretching mode. researchgate.net The C-I stretching vibration is expected at a much lower frequency, typically in the far-infrared region around 480-610 cm⁻¹, due to the heavy mass of the iodine atom.

Table 3: Expected Characteristic Vibrational Frequencies for this compound (Note: These are approximate frequency ranges based on typical values for the respective functional groups.) researchgate.netresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | FTIR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aromatic C=C Stretch | 1450 - 1610 | FTIR, Raman |

| C-N Stretch | 1250 - 1340 | FTIR, Raman |

| Aromatic C-H Bending (out-of-plane) | 700 - 900 | FTIR |

| C-I Stretch | 480 - 610 | FTIR, Raman |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in crystalline solids. nih.gov It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties.

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for elucidating the exact molecular structure of a compound. mdpi.commdpi.com For derivatives of this compound, growing a suitable single crystal allows for the precise determination of the atomic coordinates within the crystal lattice. The analysis yields detailed information about the crystal system, space group, and unit cell dimensions. nih.gov This technique is indispensable for confirming the stereochemistry and conformation of the molecule and for analyzing supramolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing. mdpi.com

Table 3: Example of Crystallographic Data Obtainable from SCXRD Analysis

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₂H₁₀IN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.567 |

| β (°) | 98.76 |

| Volume (ų) | 1118.9 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. A PXRD pattern is a fingerprint of a crystalline solid that can be used for phase identification and purity assessment. nih.gov For this compound, PXRD is employed to verify the identity of a synthesized batch by comparing its diffraction pattern to a known standard. It is also instrumental in studying polymorphism—the ability of a compound to exist in more than one crystal structure—as different polymorphs will produce distinct PXRD patterns. The technique can also be used to determine the degree of crystallinity and estimate crystallite size. mdpi.comresearchgate.net

Table 4: Representative Powder XRD Data

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 21.0 | 4.23 | 60 |

| 25.2 | 3.53 | 95 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a range of powerful separation techniques used to separate, identify, and quantify the components of a mixture.

Gas Chromatography (GC) is a premier technique for analyzing volatile and thermally stable compounds. ualberta.ca For a compound like this compound, which is an aromatic amine, GC is highly effective for monitoring the progress of its synthesis or subsequent reactions. nih.gov It allows for the rapid separation and quantification of reactants, intermediates, and products in a reaction mixture.

Due to the polarity of the amine group, derivatization is often required to increase the compound's volatility and thermal stability, preventing peak tailing and improving chromatographic resolution. nih.gov The derivatized analyte is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. When coupled with a mass spectrometer (GC-MS), the technique provides not only retention time data for quantification but also mass spectra for definitive identification of each component. nih.gov This makes GC-MS an invaluable tool for ensuring the purity of the final product and for mechanistic studies of reactions involving this compound.

Table 5: Typical GC Parameters for Aromatic Amine Analysis

| Parameter | Setting |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | 30 m x 0.25 mm x 0.25 µm Rxi-5Sil MS |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (Electron Ionization) |

Column Chromatography for Purification

Column chromatography is a cornerstone technique for the purification of intermediates and final products in organic synthesis, including derivatives of biphenyl. In the context of this compound, this method is employed to separate the target molecule from unreacted starting materials, byproducts, and other impurities following its synthesis. The principle of separation relies on the differential adsorption of the components of a mixture onto a stationary phase, with a liquid mobile phase percolating through the column.

The stationary phase typically consists of a solid adsorbent, most commonly silica (B1680970) gel (SiO₂), packed into a glass or metal column. column-chromatography.com For a compound like this compound, which possesses both a polar amino group (-NH₂) and a large, relatively nonpolar biphenyl backbone, silica gel is an effective choice due to its polar nature.

The purification process involves dissolving the crude reaction mixture in a minimal amount of a suitable solvent and applying it to the top of the prepared column. A solvent system, the mobile phase or eluent, is then passed through the column. The choice of eluent is critical for achieving good separation. A gradient elution method is often employed, starting with a nonpolar solvent (such as hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate (B1210297) or dichloromethane).

The components of the mixture travel down the column at different rates depending on their polarity. Less polar compounds have a weaker affinity for the polar silica gel and are eluted more quickly with the nonpolar solvent. In contrast, the more polar this compound, with its amino group, will adsorb more strongly to the silica gel. A gradual increase in the eluent's polarity is required to desorb it from the stationary phase and allow it to travel down the column. Fractions of the eluting solvent are collected sequentially, and the composition of each fraction is typically monitored by thin-layer chromatography (TLC) to identify those containing the purified product.

| Parameter | Description | Relevance to this compound Purification |

|---|---|---|

| Stationary Phase | A solid adsorbent packed in the column. | Silica gel (SiO₂) is commonly used due to its polarity, which effectively interacts with the amino group of the molecule. |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that flows through the stationary phase. | A gradient of nonpolar to polar solvents (e.g., hexane/ethyl acetate mixture) is typically used to first elute nonpolar impurities and then the more polar product. igem.org |

| Principle of Separation | Differential adsorption of compounds based on polarity. | The polar amino group causes stronger adsorption to silica gel compared to less polar byproducts, allowing for effective separation. |

| Monitoring | Techniques to analyze the collected fractions. | Thin-Layer Chromatography (TLC) is used to identify fractions containing the pure this compound. |

Advanced Surface Science Techniques for On-Surface Reactions

The study of this compound extends into the realm of surface science, where it serves as a precursor molecule for on-surface synthesis. researchgate.net This bottom-up approach allows for the construction of novel, covalently bonded nanostructures, such as one- and two-dimensional polymers, directly on a catalytic surface under ultra-high vacuum (UHV) conditions. nih.govresearchgate.net The functional groups of this compound—the amino (-NH₂) and iodo (-I) groups—are reactive sites that can participate in surface-catalyzed coupling reactions, such as Ullmann-type reactions, to form new C-C or C-N bonds. organic-chemistry.orgwikipedia.org

To understand and control these complex on-surface reactions, specialized analytical techniques are required that are sensitive to the chemical state, bonding environment, and orientation of molecules at the monolayer or sub-monolayer level. High-Resolution Electron Energy Loss Spectroscopy (HREELS) and Near Edge X-ray Absorption Spectroscopy (NEXAFS) are two such powerful techniques that provide detailed insights into the molecular transformations occurring on the surface.

High-Resolution Electron Energy Loss Spectroscopy (HREELS)

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a highly surface-sensitive technique used to probe the vibrational modes of molecules adsorbed on a surface. princeton.edu The fundamental principle involves directing a monochromatic beam of low-energy electrons onto the surface and analyzing the energy of the electrons that are inelastically scattered. wikipedia.orglew.ro The energy lost by an electron corresponds to the energy of a specific vibrational quantum excited in the adsorbate, providing a vibrational spectrum akin to infrared (IR) or Raman spectroscopy, but with much higher surface sensitivity. lew.ro

In the context of this compound research, HREELS is invaluable for tracking the chemical changes during on-surface polymerization.

Initial State Characterization : Before inducing any reaction, HREELS can be used to record the vibrational spectrum of the intact this compound molecules adsorbed on the substrate. This spectrum would exhibit characteristic peaks corresponding to N-H stretching and bending modes of the amino group, C-I stretching of the iodo-group, and various C-H and C-C vibrations of the biphenyl backbone.

Monitoring Reaction Progress : As the surface is heated to activate the coupling reaction, HREELS spectra can be acquired at different temperatures. The disappearance or attenuation of vibrational modes associated with the C-I and N-H bonds would indicate the cleavage of these bonds. Concurrently, the emergence of new vibrational peaks could signify the formation of new covalent bonds, such as C-N or C-C, providing direct evidence of polymerization.

Adsorption Geometry : By analyzing the selection rules that govern which vibrational modes are active, HREELS can also provide information about the orientation and adsorption geometry of the molecules on the surface. princeton.edulew.ro

The high resolution of HREELS allows for the differentiation of subtle changes in the chemical bonding of the adsorbed species, making it a critical tool for elucidating the mechanisms of on-surface reactions involving this compound. rsc.org

| Aspect | Description | Application to this compound On-Surface Reactions |

|---|---|---|

| Principle | Measures the energy loss of inelastically scattered low-energy electrons, corresponding to the excitation of molecular vibrations. uni-heidelberg.de | Provides a vibrational fingerprint of the adsorbed molecules and reaction products. |

| Information Obtained | Vibrational frequencies of adsorbates, chemical bonding, adsorption sites, and molecular orientation. princeton.edu | Identifies N-H, C-I, C-H, and C-C vibrational modes of the precursor and tracks the formation of new bonds (e.g., C-N) during polymerization. |

| Key Advantage | Extremely high surface sensitivity (topmost molecular layer) and broad spectral range. princeton.edu | Allows for the direct observation of chemical transformations of this compound at the sub-monolayer level. |

Near Edge X-ray Absorption Spectroscopy (NEXAFS)

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is another powerful technique for characterizing molecules on surfaces. diamond.ac.uk It involves tuning the energy of synchrotron-based soft X-rays through the absorption edge of a specific element (e.g., Carbon, Nitrogen, Oxygen). stanford.edu When the X-ray energy matches the energy required to excite a core-level electron (e.g., N 1s) to an unoccupied molecular orbital, a sharp increase in X-ray absorption occurs. mdpi.com The resulting spectrum of absorption intensity versus photon energy is highly sensitive to the local chemical environment and bonding of the absorbing atom. ifnano.denih.gov

For studying the on-surface reactions of this compound, NEXAFS provides complementary information to HREELS:

Element Specificity : NEXAFS is element-specific, allowing researchers to probe the environment of different atoms within the molecule independently. stanford.edu By tuning to the Nitrogen K-edge (~400 eV), one can specifically investigate changes in the amino group. Similarly, the Carbon K-edge (~285 eV) provides information about the biphenyl backbone.

Chemical State Analysis : The precise energy and shape of NEXAFS peaks are a fingerprint of the chemical state and bonding of the absorbing atom. nih.gov For example, the N K-edge spectrum of the initial this compound would be distinct from that of a newly formed C-N bond within a polymer network. This allows for clear identification of reaction products.

Molecular Orientation : By using linearly polarized X-rays and varying their incidence angle relative to the surface, NEXAFS can determine the orientation of specific molecular orbitals and, by extension, the orientation of the molecule itself. stanford.edu This is crucial for understanding how this compound arranges on the surface before and after polymerization.

The combination of HREELS and NEXAFS offers a comprehensive picture of on-surface synthesis, detailing the vibrational (bonding) and electronic (chemical state and orientation) properties of this compound as it transforms from an isolated precursor into an extended polymeric nanostructure.

| Aspect | Description | Application to this compound On-Surface Reactions |

|---|---|---|

| Principle | Measures the absorption of soft X-rays as a function of energy, exciting core-level electrons to unoccupied molecular orbitals. mdpi.com | Probes the element-specific electronic structure of adsorbates. |

| Information Obtained | Elemental composition, chemical bonding environment, and orientation of molecules on a surface. stanford.eduifnano.de | Tracks changes at the N and C sites of the molecule, confirming bond cleavage and formation, and determines the orientation of the biphenyl planes. |

| Key Advantage | Element-specific and sensitive to molecular orientation through the use of polarized X-rays. stanford.edu | Allows for separate analysis of the amino group and the carbon backbone, and how they are oriented relative to the substrate. |

Computational and Theoretical Investigations of 4 Amino 4 Iodobiphenyl

Electronic Structure Theory Calculations (e.g., Density Functional Theory)

Electronic structure calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 4-Amino-4'-iodobiphenyl from first principles. DFT methods calculate the electron density of a system to determine its energy and other properties. Such calculations would provide the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

Analysis of Molecular Orbitals (HOMO, LUMO)

A key output of electronic structure calculations is the characterization of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactivity.

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobiphenyl portion of the molecule, specifically the amino group and the phenyl ring to which it is attached. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential).

LUMO: The LUMO is anticipated to have significant contributions from the iodinated phenyl ring, as the iodine atom can act as an electron-accepting group. The energy of the LUMO relates to the molecule's ability to accept electrons (its electron affinity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally suggests higher chemical reactivity and lower kinetic stability. A hypothetical DFT study would quantify these energy levels and the resulting gap, allowing for predictions of the molecule's electronic behavior and reactivity.

Hypothetical Data Table for Frontier Orbital Analysis: This table is for illustrative purposes to show what a DFT calculation would yield, the values are not from actual research.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -1.20 |

Charge Distribution and Electrostatic Potential Mapping

DFT calculations can also be used to determine how charge is distributed across the this compound molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of negative and positive potential.

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this compound, negative potential would be expected around the nitrogen atom of the amino group due to its lone pair of electrons.

Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. Positive potential would likely be observed around the hydrogen atoms of the amino group and potentially a region of positive potential (a "sigma-hole") on the iodine atom, which is common for halogens and allows for halogen bonding.

This analysis is vital for predicting intermolecular interactions and the sites of reaction.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to explore the potential reaction pathways of this compound. By modeling the interaction of the molecule with various reactants, it is possible to map out the entire course of a chemical transformation.

Transition State Analysis and Energy Barriers

For any proposed reaction mechanism, computational methods can identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier.

A high energy barrier indicates a slow reaction, while a low barrier suggests a faster reaction. For example, in a substitution reaction on one of the aromatic rings, calculations would locate the specific TS structure and quantify the energy required to reach it, thereby predicting the reaction's feasibility and rate.

Mechanistic Pathways of Functional Group Transformations

Computational studies can be used to investigate reactions involving the amino (-NH2) and iodo (-I) functional groups. For instance, the mechanism of diazotization of the amino group or the palladium-catalyzed cross-coupling reactions at the iodo-substituted position (like Suzuki or Buchwald-Hartwig reactions) could be elucidated. These studies would involve calculating the energies of all reactants, intermediates, transition states, and products to construct a complete potential energy surface for the reaction, revealing the most likely mechanistic pathway.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or computed properties of a series of molecules with their biological activity. While no specific QSAR studies on this compound were found, a computational approach would be highly valuable.

In a hypothetical QSAR study, this compound would serve as a parent compound. A series of derivatives would be created by modifying its structure (e.g., changing the substituents on the phenyl rings). For each derivative, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological. These calculated descriptors would then be statistically correlated with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding affinity) to build a predictive QSAR model. Such a model could then be used to design new, more potent compounds and to understand the molecular features essential for activity.

Quantitative Structure-Activity Relationships (QSAR) for Biphenyl (B1667301) Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orglongdom.org These models are instrumental in drug discovery for predicting the activity of new chemical entities, understanding the mechanism of action, and optimizing lead compounds. nih.govjocpr.com QSAR models are built on the principle that the biological activity of a compound is a function of its physicochemical properties and structural features. wikipedia.org

For biphenyl derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. These studies typically involve a dataset of biphenyl analogues with known activities and a set of calculated molecular descriptors. Through statistical methods like multiple linear regression, models are generated that correlate these descriptors with activity. medcraveonline.com

Key findings from QSAR studies on various classes of biphenyl derivatives include:

Enzyme Inhibition: In a study on benzofuran (B130515) biphenyl derivatives as protein tyrosine phosphatase 1B (PTPase-1B) inhibitors, a QSAR model showed that molar refractivity and the presence of a hydrophobic substituent were significant descriptors for inhibitory activity. nih.gov The derived equation was statistically significant, explaining a large portion of the variance in the experimental activity. nih.gov

Antiviral Activity: 3D-QSAR studies on biphenyl-substituted pyridone derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) have yielded models with excellent predictive capability. tandfonline.com These models help in identifying the critical structural features that influence the inhibitory activity, guiding the design of more potent antiviral agents. tandfonline.com

Anticancer Activity: For biphenyl analogues acting as aromatase inhibitors, 3D-QSAR models have been developed to identify the key pharmacophoric features essential for binding and inhibition. tandfonline.com Such models have highlighted the importance of features like hydrogen bond acceptors and aromatic rings for potent activity. tandfonline.com

Analgesic Activity: A QSAR study on biphenyl carboxamide analogues identified a statistically significant two-variable model for predicting analgesic activity, which can aid in the design of novel non-steroidal anti-inflammatory drugs (NSAIDs). medcraveonline.com

These studies demonstrate the utility of QSAR in elucidating the structure-activity relationships within the broader class of biphenyl compounds, to which this compound belongs. The models provide a mathematical framework for designing new derivatives with potentially enhanced biological activities. nih.gov

Table 1: Summary of QSAR Models for Biphenyl Derivatives

| Biological Target/Activity | QSAR Model Type | Key Statistical Parameter(s) | Important Descriptors Identified | Reference |

|---|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTPase-1B) | 2D-QSAR | Correlation coefficient (r) = 0.86 | Molar refractivity, Hydrophobic substituents | nih.gov |

| HIV-1 Reverse Transcriptase | 3D-QSAR (CoMFA/CoMSIA) | q² = 0.758, r² = 0.968, r²_pred = 0.828 | Steric, Electrostatic, Hydrophobic fields | tandfonline.com |

| Aromatase Inhibition | 3D-QSAR (Force field-based) | R² = 0.9151 | Pharmacophoric features (Acceptor sites, Aromatic ring) | tandfonline.com |

| Analgesic Activity | 2D-QSAR | R² = 0.800, Predicted R² = 0.7217 | Not specified | medcraveonline.com |

Molecular Docking and Binding Affinity Predictions with Biphenyl Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thesciencein.org It is widely used in drug design to predict how a ligand, such as a small molecule, binds to the active site of a protein. mdpi.com The biphenyl scaffold is a common feature in many biologically active compounds, and docking studies are crucial for understanding its interactions with various protein targets.

Docking simulations can provide valuable insights into:

Binding Pose: The most likely three-dimensional orientation of the ligand within the protein's binding pocket.

Binding Affinity: A score that estimates the strength of the protein-ligand interaction, often expressed in kcal/mol. mdpi.com

Key Interactions: Identification of specific atomic interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the complex. mdpi.com

For instance, in the development of inhibitors for urokinase plasminogen activator (uPA), a serine protease, molecular docking was used to understand how N-phenyl amide substitutions on a naphthamidine scaffold, which creates a biphenyl-like structure, could access different binding regions. researchgate.net X-ray crystallography confirmed the binding modes predicted by docking, revealing key interactions such as a salt bridge with an aspartate residue (Asp60A) and interactions with hydrophobic pockets. researchgate.net

Similarly, docking studies on newly synthesized iodoquinazoline derivatives, which feature a substituted phenyl ring, were performed against targets like carbonic anhydrase XII (CAXII) to rationalize their anticancer activity. nih.gov The results aligned with experimental findings, confirming the compounds' potential. nih.gov The process often involves validating the docking protocol by re-docking a known co-crystallized ligand to ensure the software can accurately reproduce the experimental binding mode. mdpi.com

The prediction of binding affinity is a major goal of these simulations. biorxiv.orgnih.gov While docking scores provide a rapid estimation, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often used in conjunction with molecular dynamics simulations to achieve more accurate predictions of binding free energy. mdpi.com

Table 2: Examples of Molecular Docking Studies on Biphenyl-like Scaffolds

| Protein Target | PDB ID | Ligand Class | Docking Software | Key Finding/Predicted Interaction | Reference |

|---|---|---|---|---|---|

| Urokinase Plasminogen Activator (uPA) | 1OWE | N-Phenyl Amide Naphthamidines | Not Specified | Formation of a salt bridge with Asp60A; access to S1' subsite. | researchgate.net |

| Bromodomain-Containing Protein 4 (BRD4) | 7REK | Benzonaphthyridine derivatives | AutoDock Vina | Predicted binding energy of -42.7 kcal/mol (MM-GBSA) for pyronaridine. | mdpi.com |

| Carbonic Anhydrase XII (CAXII) | Not Specified | Iodoquinazoline derivatives | MolModa (AutoDock Vina) | Docking results aligned with in vitro anticancer activity. | nih.gov |

| DNA Gyrase B (E. coli) | 1KIJ | Indole-Thiophene Polymers | Not Specified | Investigation of binding modes for potential antibacterial agents. | ekb.eg |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, the molecules themselves are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are employed to study the flexibility and time-dependent behavior of molecules like this compound and their complexes.

Molecular Dynamics (MD) simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time. mdpi.com An MD simulation provides a "movie" of molecular motion, allowing researchers to analyze the stability, flexibility, and interaction dynamics of a system. In the context of a biphenyl ligand bound to a protein, MD simulations can reveal:

Complex Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is calculated over time to assess the stability of the binding pose obtained from docking. A stable RMSD indicates that the ligand remains securely in the binding pocket. nih.gov

Molecular Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms or residues is analyzed to identify flexible and rigid regions of the protein and the ligand. nih.gov

Dynamic Interactions: MD simulations can track the formation and breaking of interactions like hydrogen bonds over the course of the simulation, providing a more realistic view of the binding event.

Binding Free Energy: Trajectories from MD simulations can be used for more accurate binding free energy calculations using methods like MM-GBSA, providing a quantitative measure of binding affinity that accounts for molecular motion and solvation effects. mdpi.com

For example, MD simulations of bromodomain-containing protein 4 (BRD4) in complex with inhibitors were used to compare the stability and flexibility of the system. nih.gov Analysis of RMSD showed that the systems reached equilibrium, while RMSF plots highlighted specific regions of the protein that changed in flexibility upon ligand binding. nih.gov Similarly, MD simulations have been used to investigate the interfacial behavior of other biphenyl compounds, like 4-n-hexyl-4'-cyanobiphenyl, providing detailed information on their orientation and structure. researchgate.net

Table 3: Key Parameters from Molecular Dynamics (MD) Simulations

| Parameter | Description | Typical Application/Insight | Reference |

|---|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed molecule relative to a reference structure over time. | Assesses the structural stability of the protein-ligand complex during the simulation. | nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Measures the displacement of a particle (e.g., an atom or residue) from its average position. | Identifies flexible and rigid regions within the protein and ligand. | nih.gov |

| Dynamical Cross-Correlation Matrix (DCCM) | Analyzes the correlation of motion between different atoms or residues. | Reveals how different parts of the protein move together in a correlated or anti-correlated manner upon ligand binding. | nih.gov |

| Binding Free Energy (e.g., MM-GBSA) | Calculates the free energy of binding from the MD trajectory, considering various energy components. | Provides a more accurate prediction of binding affinity compared to static docking scores. | mdpi.com |

Advanced Applications of 4 Amino 4 Iodobiphenyl in Chemical Research

Role as an Intermediate in Complex Organic Synthesis

The distinct reactivity of its two functional groups makes 4-Amino-4'-iodobiphenyl a powerful tool in complex organic synthesis. The amino group can be readily acylated, alkylated, or used in condensation reactions, while the iodo group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. chemrxiv.org This orthogonal reactivity allows for sequential and controlled modifications, enabling the construction of intricate molecular architectures.

Scaffold for Multi-Step Synthesis of Bioactive Molecules

The this compound framework serves as an excellent starting point for the multi-step synthesis of various bioactive molecules, including macrocycles. Bioactive macrocycles are a class of compounds known for their high binding affinity and specificity to biological targets, often exhibiting significantly enhanced potency compared to their linear counterparts. nih.govresearchgate.net The synthesis of these complex structures often relies on a convergent approach where different fragments are prepared and then joined.